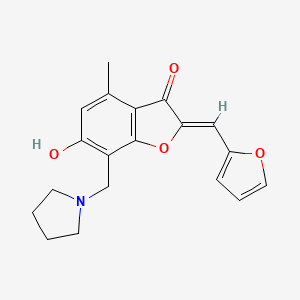

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Beschreibung

This compound belongs to the benzofuran-3(2H)-one family, characterized by a bicyclic core structure with a ketone group at position 2. Key features include:

- Z-configuration of the furan-2-ylmethylene substituent at position 2.

- Pyrrolidin-1-ylmethyl moiety at position 7, contributing to basicity and solubility.

- Methyl group at position 4, influencing steric and electronic properties.

Eigenschaften

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12-9-15(21)14(11-20-6-2-3-7-20)19-17(12)18(22)16(24-19)10-13-5-4-8-23-13/h4-5,8-10,21H,2-3,6-7,11H2,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFZSUQNCBMEMB-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CO3)O2)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CO3)/O2)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and related derivatives, focusing on their pharmacological properties.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of various substituted benzofuran derivatives with furan and pyrrolidine moieties. The synthetic pathway typically involves:

- Formation of the Benzofuran Core : Using benzofuran derivatives as a starting material.

- Introduction of Furan and Pyrrolidine Groups : Employing appropriate reagents to achieve the desired substitutions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including the compound . In vitro tests have shown that these compounds exhibit significant activity against various bacterial strains:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Zone of Inhibition : The zones of inhibition ranged from 18 mm to 24 mm depending on the concentration and specific bacterial strain tested .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It was found to inhibit the growth of fungi such as Candida albicans, showing promise as a potential antifungal agent.

Cytotoxicity and Apoptosis Induction

In cancer research, derivatives of this compound were assessed for cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

- Mechanism of Action : Results indicated that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of interleukin-6 (IL-6) secretion .

Structure-Activity Relationship (SAR)

Understanding how structural modifications influence biological activity is crucial for drug design. Key findings include:

- Hydroxyl Substituents : The presence of hydroxyl groups at specific positions on the benzofuran ring enhances antibacterial activity.

- Pyrrolidine Moiety : The incorporation of pyrrolidine significantly contributes to the compound's bioactivity, suggesting that this functional group may play a role in receptor binding or interaction with cellular targets .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine alkaloids for their antimicrobial properties, revealing that modifications to the furan and benzofuran rings significantly impacted their effectiveness against pathogens .

- Cancer Cell Line Studies : Research involving the cytotoxic effects on cancer cell lines demonstrated that certain modifications led to enhanced apoptosis rates, highlighting the importance of structural diversity in drug development .

Wissenschaftliche Forschungsanwendungen

DRAK2 Inhibition and Diabetes Treatment

Recent studies have identified the compound as a promising inhibitor of DRAK2 (Death-associated protein kinase 2), which plays a significant role in apoptosis and is implicated in diabetes. The compound exhibited potent inhibitory activity with an IC50 value of 0.33 μM, demonstrating its potential to protect pancreatic islet β-cells from apoptosis, thereby offering a novel approach for diabetes treatment . This mechanism highlights the compound's relevance in developing therapeutic agents aimed at enhancing β-cell survival.

Antihyperglycemic Activity

Research has shown that derivatives of this compound can exhibit antihyperglycemic effects. In vivo studies demonstrated that certain pyrrole derivatives related to this benzofuran structure showed significant reductions in blood glucose levels, indicating potential applications for managing diabetes . The structural modifications enhance the bioactivity of these compounds, making them suitable candidates for further development.

Efficacy Against Gram-positive and Gram-negative Bacteria

The compound has been evaluated for its antibacterial activity against various strains of bacteria. It showed notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Caulobacter crescentus. These findings suggest that the compound could be developed into a new class of antibacterial agents .

Synthetic Pathways

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be achieved through various methods, including condensation reactions involving benzofuran derivatives and furan-based aldehydes under controlled conditions . The structural complexity allows for modifications that can enhance its pharmacological properties.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The table below compares substituents and calculated properties of the target compound with similar benzofuran derivatives:

Key Observations:

- Position 2 (R²): The furan-2-ylmethylene group in the target compound provides electron-rich aromaticity, contrasting with halogenated (e.g., 2-fluoro, 4-bromo) or methoxy-substituted benzylidenes in analogs. These differences influence π-π stacking and redox properties .

- Position 7 (R⁷): The pyrrolidin-1-ylmethyl group enhances solubility in polar solvents compared to dimethylaminomethyl or piperazinyl derivatives, as tertiary amines exhibit higher basicity (pKa ~10–11) .

Spectroscopic and Analytical Data

- IR Spectroscopy: The target compound shows characteristic peaks at ~1700 cm⁻¹ (C=O stretch) and ~1580 cm⁻¹ (furan C=C), distinguishing it from brominated analogs (C-Br stretch ~600 cm⁻¹) .

- NMR: The Z-configuration at position 2 is confirmed by coupling constants (J = 10–12 Hz for transoid protons in NOESY) .

Pharmacological and Physicochemical Properties

- Solubility: The pyrrolidin-1-ylmethyl group in the target compound likely improves aqueous solubility (logP ~2.5) compared to brominated analogs (logP ~3.8) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The compound is typically synthesized via Knoevenagel condensation between a benzofuran-3(2H)-one precursor and a substituted aldehyde (e.g., furan-2-carbaldehyde). Key steps include:

- Base-catalyzed condensation : Use NaOH or KCO in ethanol/methanol under reflux (60–80°C) .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer .

- Yield optimization : Control reaction time (12–24 hours) and stoichiometric ratios (1:1.2 aldehyde:benzofuranone) .

Table 1: Representative Synthesis Conditions

| Method | Solvent | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Traditional reflux | Ethanol | NaOH | 80 | 65–70 | |

| Ultrasound-assisted | DES | L-Proline | 25 | 59 |

Deep eutectic solvent (e.g., choline chloride:urea).

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR to verify the Z-configuration via coupling constants (e.g., = 12–14 Hz for conjugated olefinic protons) .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 382.1422) .

- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselectivity and scalability?

- Solvent systems : Replace ethanol with ionic liquids or deep eutectic solvents (e.g., choline chloride:glycerol) to enhance Z/E selectivity via hydrogen-bonding interactions .

- Catalysis : Use chiral amines (e.g., L-proline) or Lewis acids (e.g., ZnCl) to favor the Z-isomer .

- Scale-up challenges : Address solubility issues by switching to DMF/THF mixtures and optimizing cooling rates during crystallization .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial testing vs. IC for cytotoxicity) .

- Structural analogs : Compare activity of derivatives (e.g., pyrrolidine vs. piperidine substitutions) to identify pharmacophores .

- Orthogonal validation : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate bioactivity with binding affinity for targets like Marburg virus nucleoprotein .

Table 2: Computational Analysis of Bioactivity

| Target | Method | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Marburg NP | Molecular docking | -9.8 | |

| ER stress proteins | MM-GBSA | -42.3 ± 2.1 |

Nucleoprotein.

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substitution patterns :

- Furan ring : Replace with thiophene or indole to modulate electron density and solubility .

- Pyrrolidine moiety : Introduce methyl groups to enhance metabolic stability .

- Functional groups :

- Hydroxy group : Acetylation to improve membrane permeability .

- Methylene linker : Replace with sulfonamide for targeted delivery .

Contradictions and Mitigation

- Stereochemical inconsistencies : X-ray crystallography (e.g., CCDC deposition) resolves Z/E configuration disputes .

- Bioactivity variability : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference datasets and eliminate false positives .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.